Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-

Amphibian Physiology Osmoregulation Receptor Pharmacology

The compound Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-, synonymously known as Hydrin 1 (CAS 122842-47-1), is a naturally occurring neurohypophysial peptide isolated from the amphibian Xenopus laevis. It is structurally defined as vasotocin ([Arg8]-oxytocin) extended at the C-terminus with the Gly-Lys-Arg sequence, arising from the processing of the pro-vasotocin precursor.

Molecular Formula H6O3Ru
Molecular Weight 155.1 g/mol
Cat. No. B12330003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-
Molecular FormulaH6O3Ru
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESO.O.O.[Ru]
InChIInChI=1S/3H2O.Ru/h3*1H2;
InChIKeyRQPOMTUDFBZCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Hydrin 1 (Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-): A Specialized Vasotocin Analog for Amphibian Osmoregulation Research


The compound Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-, synonymously known as Hydrin 1 (CAS 122842-47-1), is a naturally occurring neurohypophysial peptide isolated from the amphibian Xenopus laevis. It is structurally defined as vasotocin ([Arg8]-oxytocin) extended at the C-terminus with the Gly-Lys-Arg sequence, arising from the processing of the pro-vasotocin precursor [1]. Unlike the mature amidated hormone, this extended form represents a biosynthetic intermediate with a distinct pharmacological profile, characterized by potent hydroosmotic activity on amphibian skin and bladder but a notable lack of antidiuretic, uterotonic, and vasopressor effects typical of its parent molecules [1][2].

Why Vasotocin or Oxytocin Cannot Replace Hydrin 1 for Amphibian Water Balance Studies


Substituting Hydrin 1 with vasotocin or oxytocin in experimental models of amphibian osmoregulation introduces critical confounds. Native vasotocin acts as a broad-spectrum agonist at both renal V2-like and extra-renal hydroosmotic receptors, triggering antidiuresis alongside skin and bladder water uptake. In contrast, Hydrin 1 functionally discriminates between these receptor subtypes, offering a way to selectively activate cutaneous and bladder rehydration pathways without perturbing kidney function [1]. This property is essential for dissecting the specific mechanisms of external water recovery in anurans, which are directly linked to survival in terrestrial environments. A generic substitution would therefore obscure the very adaptation—non-renal water uptake—that researchers often seek to isolate and study [2].

Quantitative Differentiation of Hydrin 1 from In-Class Analogs


Functional Selectivity: Potent Hydroosmotic Activity with a Lack of Antidiuretic and Pressor Effects

Hydrin 1 demonstrates a functional selectivity profile that is absent in vasotocin. In direct head-to-head comparisons on frog tissues, Hydrin 1 is as active, or more active, than vasotocin in stimulating water permeation through the skin and urinary bladder. Critically, it is virtually devoid of antidiuretic activity in the same species and is not active on rat uterus or rat blood pressure, two classical targets for vasotocin and oxytocin [1][2].

Amphibian Physiology Osmoregulation Receptor Pharmacology

Receptor Binding Profile: Lower Affinity for the Mesotocin Receptor Compared to Vasotocin and Oxytocin

When the amphibian mesotocin receptor (MTR) is heterologously expressed in COSM6 cells, the relative order of ligand affinity is mesotocin > vasotocin = oxytocin > vasopressin > hydrin 1, isotocin, hydrin 2. This explicitly places Hydrin 1 lower in the binding hierarchy than both vasotocin and oxytocin, indicating a functional divergence from the primary oxytocin/vasotocin signaling pathway in amphibians [1].

Receptor Binding Mesotocin Receptor Vasotocin Receptors

Aldosterone-Releasing Activity: Comparison with Hydrin 1' and Vasotocin

The aldosterone-releasing capability of Hydrin 1 is equivalent to that of its intermediate processing form, hydrin 1' (vasotocinyl-Gly-Lys), but is notably lower than that of mature arginine vasotocin (AVT). This places Hydrin 1 in a specific tier of steroidogenic activity, distinct from the stronger agonist AVT and the similarly acting hydrin 1' [1].

Steroidogenesis Aldosterone Secretion Adrenal Gland

Superior Scaffold for Fluorescent Probe Development Compared to Vasotocin

Chemical modification of Hydrin 1 yields functional probes that outperform analogous vasotocin derivatives. 1-Deamino-hydrin 1 (d-hydrin) is more potent than vasotocin in stimulating osmotic water flow. High-affinity fluorescent probe flu-hydrin (1-Deamino-[11-lysine(fluorescein)]-hydrin 1) achieves an ED50 of 6 x 10^-10 M for water flow and an IC50 of 3 x 10^-9 M for [3H]AVP displacement from cell membranes, making it the most potent fluorescent vasotocin receptor probe identified at the time of the study [1].

Fluorescent Probes Receptor Imaging Peptide Chemistry

High-Value Application Scenarios for Hydrin 1 in Research and Development


Isolating Non-Renal Hydroosmotic Mechanisms in Amphibian Models

Hydrin 1's unique inability to trigger antidiuresis, while retaining full efficacy on skin and bladder water uptake, makes it indispensable for studies aiming to isolate the cellular and molecular mechanisms of cutaneous 'drinking' in anurans. This allows for the pharmacological separation of renal V2-like and extra-renal V2-like receptor subtypes without the need for complex surgical or genetic interventions [1][2].

Characterizing Vasotocin Receptor Subtypes with a Selective Pharmacological Tool

Given its lower affinity at the mesotocin receptor (MTR) and its selective action on skin/bladder receptors over renal receptors, Hydrin 1 serves as a critical pharmacological tool for dissecting the physiology of distinct vasotocin receptor subtypes. It enables precise quantification of receptor-specific contributions to amphibian water balance, which is impossible when using broad-spectrum agonists like vasotocin [1].

Developing High-Potency Fluorescent or Affinity Probes for Receptor Localization

The Hydrin 1 sequence is a proven, superior scaffold for generating potent labeled probes, as demonstrated by the development of flu-hydrin. This peptide is the starting material of choice for creating new tools for receptor autoradiography, cellular uptake studies, and competitive binding assays targeting the vasotocin/oxytocin receptor family, where maintaining high affinity post-modification is critical [3].

Comparative Endocrinology of Neurohypophysial Hormone Evolution

As a C-terminally extended precursor intermediate specific to the aquatic toad Xenopus laevis, Hydrin 1 is essential for experiments tracing the evolutionary adaptation of water homeostasis regulation from aquatic to terrestrial vertebrates. Its presence helps map the phylogenetic shift in hormone processing and receptor specialization, a direct application of the peptide's unique evolutionary provenance [2].

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